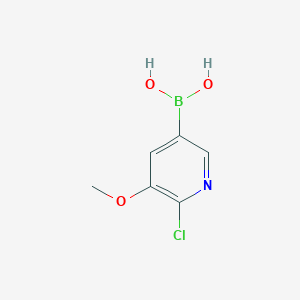

(6-Chloro-5-methoxypyridin-3-yl)boronic acid

Descripción general

Descripción

The compound “(6-Chloro-5-methoxypyridin-3-yl)boronic acid” has a CAS Number of 1548827-73-1 . It has a molecular weight of 187.39 and its IUPAC name is 6-chloro-5-methoxy-3-pyridinylboronic acid . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7BClNO3/c1-12-5-2-4 (7 (10)11)3-9-6 (5)8/h2-3,10-11H,1H3 . The InChI key is OJBRJRLOQQAEOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

PET Radioligand Synthesis : A study by Gao, Wang, and Zheng (2016) described the synthesis of a PET radioligand using 5-(chloropyridin-3-yl)boronic acid, highlighting its utility in imaging orexin-2 receptor, which is important for understanding neurological processes (Gao, Wang, & Zheng, 2016).

Fluorescence Quenching : Research by Melavanki (2018) focused on fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid in various solvents. This study is crucial for designing sensors based on fluorescent intensity change (Melavanki, 2018).

Sugar Sensing and Diabetes Control : A study by Geethanjali et al. (2017) explored the binding ability of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, with sugars in aqueous solutions. This research is pivotal for the development of new sensors for sugar sensing and continuous glucose monitoring, which are essential in diabetes management (Geethanjali et al., 2017).

Synthesis of Novel Halopyridinylboronic Acids : Bouillon et al. (2003) described methods for synthesizing novel halopyridinylboronic acids and esters, demonstrating the potential of these compounds in creating new libraries of pyridines, which have broad applications in pharmaceuticals and materials science (Bouillon et al., 2003).

Fluorescence Quenching in Alcohol Environments : Geethanjali et al. (2015) conducted a study on the fluorescence quenching of boronic acid derivatives in alcohols, providing insights into the photophysical properties of these compounds, which is crucial for understanding their behavior in different environments (Geethanjali et al., 2015).

Formation of Cationic Rhodium Complexes : Nishihara, Nara, and Osakada (2002) reported on the formation of cationic rhodium complexes with tetraarylpentaborates, indicating the potential of boronic acid derivatives in complex formation and catalysis (Nishihara, Nara, & Osakada, 2002).

Application in Boronic Acid Catalysis : Hashimoto, Gálvez, and Maruoka (2015) discovered a new boronic acid catalysis, enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals. This finding opens new avenues in boronic acid chemistry, especially in enantioselective synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(6-chloro-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBRJRLOQQAEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

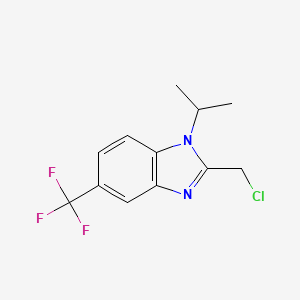

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

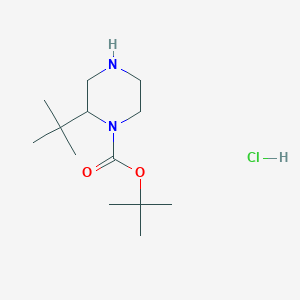

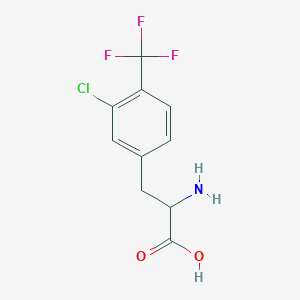

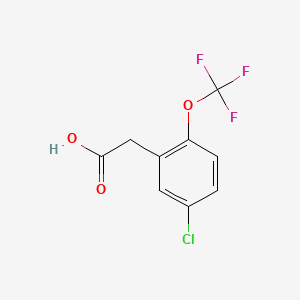

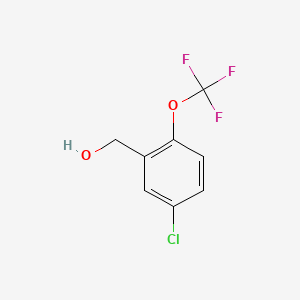

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)

![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)

![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)